molecular formula C9H5N3O B11916038 [1,2]Oxazolo[4,3-F]quinoxaline CAS No. 27629-48-7

[1,2]Oxazolo[4,3-F]quinoxaline

Cat. No.: B11916038
CAS No.: 27629-48-7
M. Wt: 171.16 g/mol
InChI Key: JWYUEPRVYWDZEQ-UHFFFAOYSA-N
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Description

Isoxazolo[4,3-f]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with isoxazole precursors under specific conditions. For example, the reaction of 2,3-diaminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base can yield Isoxazolo[4,3-f]quinoxaline .

Industrial Production Methods

Industrial production methods for Isoxazolo[4,3-f]quinoxaline are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. Transition-metal-free catalysis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce aminoquinoxalines .

Scientific Research Applications

Isoxazolo[4,3-f]quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Isoxazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include modulation of signaling cascades and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[4,3-f]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer a distinct set of chemical and biological properties. This dual nature allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

CAS No.

27629-48-7

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

[1,2]oxazolo[4,3-f]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H

InChI Key

JWYUEPRVYWDZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=CON=C31

Origin of Product

United States

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